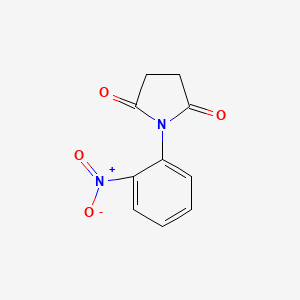
ethyl 4-(2-phenoxyethyl)-1-propyl-4-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2-phenoxyethyl)-1-propyl-4-piperidinecarboxylate is a chemical compound that has been widely used in scientific research due to its unique properties. It is a piperidinecarboxylate ester that has been synthesized through a complex chemical process.
Mecanismo De Acción
The mechanism of action of ethyl 4-(2-phenoxyethyl)-1-propyl-4-piperidinecarboxylate is not fully understood. It is believed to act as a dopamine reuptake inhibitor, which increases the levels of dopamine in the brain. This may lead to increased activity in the reward centers of the brain, which can contribute to the addictive properties of certain drugs.
Biochemical and Physiological Effects:
Ethyl 4-(2-phenoxyethyl)-1-propyl-4-piperidinecarboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to increase locomotor activity in animals, which is thought to be related to its effects on dopamine levels. It has also been shown to have anxiolytic effects, which may be related to its effects on the GABA system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl 4-(2-phenoxyethyl)-1-propyl-4-piperidinecarboxylate in lab experiments is its ability to selectively target dopamine reuptake. This allows researchers to study the effects of drugs on the dopamine system in a more precise manner. However, one limitation of using this compound is its potential for abuse. It is important to handle this compound with care and to follow appropriate safety protocols.
Direcciones Futuras
There are a number of future directions for research on ethyl 4-(2-phenoxyethyl)-1-propyl-4-piperidinecarboxylate. One area of interest is the potential use of this compound in the treatment of drug addiction. It has been shown to have some efficacy in reducing drug-seeking behavior in animal models, and further research is needed to explore its potential as a therapeutic agent. Another area of interest is the development of new compounds that target the dopamine system in a more selective manner, which could lead to the development of more effective treatments for addiction and other disorders.
Métodos De Síntesis
The synthesis of ethyl 4-(2-phenoxyethyl)-1-propyl-4-piperidinecarboxylate involves a series of chemical reactions. The starting material is 1-benzyl-4-piperidone, which is reacted with ethyl 2-bromoacetate to form ethyl 4-benzyl-1-propyl-4-piperidone-2-carboxylate. This intermediate is then reacted with phenyl magnesium bromide to form ethyl 4-(2-phenoxyethyl)-1-propyl-4-piperidinecarboxylate.
Aplicaciones Científicas De Investigación
Ethyl 4-(2-phenoxyethyl)-1-propyl-4-piperidinecarboxylate has been used extensively in scientific research as a tool to study the central nervous system. It has been used in animal studies to investigate the effects of drugs on behavior, memory, and learning. It has also been used in studies of drug addiction and withdrawal.
Propiedades
IUPAC Name |
ethyl 4-(2-phenoxyethyl)-1-propylpiperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3/c1-3-13-20-14-10-19(11-15-20,18(21)22-4-2)12-16-23-17-8-6-5-7-9-17/h5-9H,3-4,10-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXUNJPHLRDYSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)(CCOC2=CC=CC=C2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-phenoxyethyl)-1-propylpiperidine-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(benzyloxy)-3,5-dichlorobenzylidene]-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4970318.png)
![N-[1-(2-furoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenyl-2-furamide](/img/structure/B4970323.png)
![2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B4970325.png)
![N-[2-(4-fluorophenyl)ethyl]-2-phenylacetamide](/img/structure/B4970343.png)


![2-[(methylsulfonyl)amino]-N-pentylbenzamide](/img/structure/B4970375.png)
![2-{[(benzylamino)carbonothioyl]amino}butanoic acid](/img/structure/B4970377.png)
![4-{3-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4970385.png)
![5-(dimethylamino)-2-{2-[4-(ethylsulfonyl)-1-piperazinyl]-2-oxoethyl}-3(2H)-pyridazinone](/img/structure/B4970391.png)
![5-{2-[5-(4-bromophenyl)-2-furyl]vinyl}-3-methyl-4-nitroisoxazole](/img/structure/B4970403.png)
![5-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4970405.png)
![4-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4970406.png)
![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B4970417.png)